molecular formula C20H13F4N3 B11625355 5-(4-Fluorophenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-(4-Fluorophenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11625355
M. Wt: 371.3 g/mol
InChI Key: FRSUIUGYPYTTSC-UHFFFAOYSA-N
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Description

    Starting Materials: The intermediate product from the previous step and a trifluoromethylating agent such as trifluoromethyl iodide.

    Reaction Conditions: The reaction is typically carried out under an inert atmosphere with a strong base like potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Properties

Molecular Formula

C20H13F4N3

Molecular Weight

371.3 g/mol

IUPAC Name

5-(4-fluorophenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H13F4N3/c1-12-2-4-14(5-3-12)17-11-19-25-16(13-6-8-15(21)9-7-13)10-18(20(22,23)24)27(19)26-17/h2-11H,1H3

InChI Key

FRSUIUGYPYTTSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core

      Starting Materials: 4-methylphenylhydrazine and ethyl acetoacetate.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, leading to the formation of the pyrazolo[1,5-a]pyrimidine core.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming corresponding ketones or carboxylic acids.
  • Reduction

    • Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them to amines or alcohols.
  • Substitution

    • The fluorine atoms in the compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds with nucleophiles replacing fluorine atoms.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Material Science: Its stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

Biology

    Drug Discovery: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biochemical Studies: It can be used as a probe to study biochemical pathways and interactions due to its unique chemical properties.

Medicine

    Pharmaceuticals: The compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for therapeutic applications.

Industry

    Agrochemicals: Its stability and bioactivity can be leveraged in the development of new agrochemicals for pest control.

    Polymers: The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 5-(4-Fluorophenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    5-(4-Methylphenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine: Similar structure but without the trifluoromethyl group, affecting its stability and reactivity.

    5-(4-Fluorophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group, which can influence its pharmacokinetic properties.

Uniqueness

The presence of both fluorophenyl and trifluoromethyl groups in 5-(4-Fluorophenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine makes it unique. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of 5-(4-Fluorophenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, covering its synthesis, reactions, applications, and comparisons with similar compounds

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